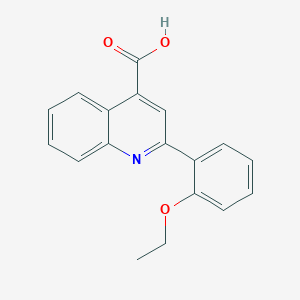

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

CAS No.: 444565-52-0

Cat. No.: VC2325016

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 444565-52-0 |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21) |

| Standard InChI Key | HKAYEAHVDMGFMR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O |

| Canonical SMILES | CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Introduction

Synthetic Methodologies

The synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid can be accomplished through several established routes, with the Pfitzinger reaction being a prominent approach. This reaction typically employs isatin derivatives as starting materials and involves a series of transformations to yield the desired quinoline-4-carboxylic acid structure .

A patent describing the preparation method for quinoline-4-carboxylic acid derivatives outlines a comprehensive multi-step process that can be adapted for the synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid . The general procedure involves:

-

Reacting isatin with a strong base (typically sodium hydroxide) in an aqueous medium at 25-35°C

-

Adding appropriate ketone derivatives and refluxing the mixture for 5-15 hours

-

Conducting filtration to obtain the quinoline-4-carboxylic acid intermediate

-

Further modification with phenyl aldehyde under heating conditions (95-105°C) to introduce the desired aryl substituent

Recent advancements in synthetic methodologies have introduced more efficient catalytic approaches. For instance, the application of ionically tagged magnetic nanoparticles with a urea-thiazole sulfonic acid chloride linker has been reported as an effective catalyst for the preparation of 2-aryl-quinoline-4-carboxylic acids . This innovative approach offers several advantages:

-

Reactions can be conducted under solvent-free conditions at 80°C

-

The catalyst can be easily recovered using an external magnet and reused multiple times

-

High yields of the desired products are obtained in relatively short reaction times

-

The method demonstrates good compatibility with various substitution patterns

Biological Activities and Pharmaceutical Applications

The primary interest in 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid stems from its potential biological activities, particularly in the context of anticancer drug development. This compound belongs to a class of structures that have demonstrated significant inhibitory activity against histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histones .

HDACs play a crucial role in gene expression regulation, and their inhibition has emerged as a promising strategy for cancer treatment . The dysregulation of histone acetylation status has been implicated in various malignancies, making HDAC inhibitors valuable therapeutic agents . Compounds structurally related to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, specifically those featuring a 2-phenylquinoline-4-carboxylic acid scaffold, have shown significant HDAC inhibitory activity in enzymatic assays .

Research on analogous compounds has revealed interesting selectivity profiles. For instance, compound D28, which shares the 2-phenylquinoline-4-carboxylic acid core structure but incorporates a hydroxamic acid zinc-binding group, has demonstrated remarkable selectivity for HDAC3 over other HDAC isoforms (HDAC1, 2, and 6) . This selective inhibition is particularly valuable for targeted cancer therapy, as it may reduce off-target effects while maintaining therapeutic efficacy . Mechanistic studies with this compound in K562 cancer cells have shown that it induces G2/M cell cycle arrest and promotes apoptosis, contributing to its anticancer effects .

The structural similarity of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid to these active compounds suggests that it may possess comparable biological activities, particularly when incorporated into appropriately designed HDAC inhibitor structures with suitable zinc-binding groups . This highlights the potential of this compound as a building block for the development of novel anticancer agents.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is essential for the rational design of more effective derivatives. For 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid and related compounds, several key structural elements influence their biological activities and pharmacological properties .

The 2-ethoxyphenyl substituent plays a crucial role in modulating the compound's lipophilicity and binding properties. The ethoxy group in the ortho position of the phenyl ring creates a specific spatial arrangement that can affect how the molecule interacts with its biological targets. Comparative studies with similar compounds have shown that modifications to this substituent can significantly impact activity profiles .

The carboxylic acid group at position 4 of the quinoline ring is another critical structural feature that can participate in hydrogen bonding interactions with target proteins . This functional group may also serve as a point of attachment for zinc-binding moieties when developing HDAC inhibitors, as seen in related compounds .

Table 2: Comparison of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid with Structurally Related Compounds

These structure-activity relationships provide valuable insights for the design of optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties. By systematically exploring modifications to different regions of the molecule, researchers can develop more effective compounds for specific therapeutic applications.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid. While specific analytical data for this exact compound is limited in the available literature, information from related quinoline-4-carboxylic acid derivatives provides valuable insights into typical characterization approaches and expected spectral patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation of these compounds. For 2-aryl-quinoline-4-carboxylic acids, characteristic 1H NMR signals typically include aromatic protons from both the quinoline core and the phenyl substituent, appearing in the range of δ 7.0-9.0 ppm . The carboxylic acid proton generally appears as a broad singlet at approximately δ 13.0-14.0 ppm, while the ethoxy group would show characteristic signals for the methylene quartet (around δ 4.0-4.5 ppm) and methyl triplet (around δ 1.0-1.5 ppm) .

Infrared (IR) spectroscopy provides complementary structural information, with key absorption bands including:

-

O-H stretching of the carboxylic acid group (3400-3500 cm-1)

-

C=O stretching of the carboxylic acid (1700-1730 cm-1)

-

C=N and C=C stretching vibrations of the quinoline ring (1580-1600 cm-1)

Mass spectrometry is valuable for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak for 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid would be expected at m/z 293, corresponding to its molecular weight .

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and monitoring reaction progress during synthesis, with typical mobile phases including mixtures of n-hexane and ethyl acetate in appropriate ratios .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume